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Compound of Interest

Compound Name: Methyl 5-(methylthio)picolinate

Cat. No.: B13929764

Get Quote

Executive Summary
Methyl 5-(methylthio)picolinate (CAS: 74470-44-3) is a critical heterocyclic building block

utilized in the synthesis of advanced pharmaceutical intermediates, particularly for kinase

inhibitors and ubiquitin-proteasome pathway modulators. Despite its utility, specific

thermodynamic solubility data in open literature is often fragmented or proprietary.

This guide provides a comprehensive framework for establishing the solubility profile of this

compound. It synthesizes available physicochemical data with a rigorous, self-validating

experimental protocol for determining solubility in organic solvents. Furthermore, it details the

thermodynamic modeling required to transition from raw data to scalable crystallization

processes.

Chemical Identity & Physicochemical Context[1][2]
[3][4][5][6][7][8][9][10]
Understanding the solute's intrinsic properties is the first step in predicting solvent interactions.

Methyl 5-(methylthio)picolinate combines a pyridine core with a hydrophobic methylthio ether

tail and a polar ester headgroup.
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Property Value / Description

IUPAC Name Methyl 5-(methylsulfanyl)pyridine-2-carboxylate

CAS Number 74470-44-3

Molecular Formula C₈H₉NO₂S

Molecular Weight 183.23 g/mol

Predicted LogP ~1.6 – 1.9 (Moderate Lipophilicity)

H-Bond Donors/Acceptors 0 Donors / 4 Acceptors

Physical State
Low-melting solid (Predicted MP: 45–65 °C) or

viscous oil depending on purity.

Solubility Prediction: Based on the "Like Dissolves Like" principle and Hansen Solubility

Parameters (HSP):

High Solubility: Chlorinated solvents (DCM, Chloroform), Polar Aprotic (DMSO, DMF), Esters

(Ethyl Acetate).

Moderate Solubility: Alcohols (Methanol, Ethanol, IPA) – likely temperature-dependent (ideal

for crystallization).

Low Solubility: Water, Aliphatic Hydrocarbons (Hexane, Heptane).

Experimental Protocol: Solubility Determination
As specific mole-fraction data is sparse, the following Standard Operating Procedure (SOP) is

mandated to generate high-integrity data for process design. This protocol uses the Isothermal

Saturation Method, the gold standard for thermodynamic accuracy.

Materials & Apparatus
Solute: Methyl 5-(methylthio)picolinate (Purity >98% by HPLC).

Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene

(Analytical Grade).
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Apparatus: Double-jacketed glass vessel (50 mL) with circulating water bath (Control ±0.05

K).

Analysis: HPLC-UV (Detection @ 254 nm) or Gravimetric Analysis (if non-volatile impurities

are absent).

Step-by-Step Workflow
Excess Addition: Add solute to 20 mL of solvent until a visible solid phase persists

(supersaturation).

Equilibration: Stir at constant temperature (e.g., 278.15 K) for 24 hours.

Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-

heated syringe filter (0.22 µm PTFE).

Quantification: Dilute the aliquot and analyze via HPLC.

Iteration: Repeat at 5 K intervals (278.15 K to 323.15 K).

Workflow Visualization
The following diagram outlines the critical path from raw material to validated solubility data.
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Caption: Figure 1. Iterative Isothermal Saturation workflow for generating thermodynamic

solubility data.

Thermodynamic Modeling & Data Correlation
To utilize the experimental data for process simulation (e.g., cooling crystallization curves), the

data must be correlated using thermodynamic models.
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Modified Apelblat Equation
This semi-empirical model is highly accurate for correlating solubility (

) with temperature (

) in non-ideal organic solutions.

: Mole fraction solubility of the solute.[1]

: Absolute temperature (Kelvin).[2][1]

: Empirical model parameters derived via regression analysis.

Application:

If B > 0: Dissolution is exothermic (rare for this class).

If B < 0: Dissolution is endothermic (expected).

Parameter C: Accounts for the temperature dependence of the enthalpy of solution.

Thermodynamic Functions
Using the van't Hoff analysis, we calculate the driving forces of dissolution at the harmonic

mean temperature (

):

Enthalpy of Solution (

):

Positive values indicate endothermic dissolution (heat is absorbed).

Gibbs Free Energy (

):

Entropy of Solution (
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):

Process Implications: Solvent Selection Strategy
Based on the structural analogs and standard solubility behavior of methyl picolinates, the

following solvent classes are recommended for specific unit operations.

Unit Operation
Recommended Solvent
System

Rationale

Reaction Medium THF or DMF

High solubility ensures

homogenous kinetics during

nucleophilic substitution (e.g.,

NaSMe displacement).

Extraction (Workup) Ethyl Acetate

Excellent partition coefficient (

) against aqueous brine;

separates product from

inorganic salts.

Crystallization (Cooling) Methanol or Isopropanol

Steep solubility-temperature

curve allows high recovery

upon cooling from 60°C to 0°C.

Crystallization (Anti-solvent) DCM (Solvent) + Hexane (Anti)

Solute is highly soluble in

DCM; addition of Hexane

induces controlled nucleation.

Purification Logic Diagram
The following decision tree guides the purification strategy based on the solubility profile.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13929764?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Reaction Mixture
(DMF/Salts/Product)

Aq. Workup
(Extract into EtOAc)

Remove Salts

Solvent Swap
to Alcohol (MeOH/IPA)

Distill EtOAc

Cooling Crystallization
(60°C -> 0°C)

Supersaturation

Filtration & Wash
(Cold Alcohol)

Nucleation

Pure Product
(>99% HPLC)

Click to download full resolution via product page

Caption: Figure 2. Recommended purification workflow utilizing solubility differentials.
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Synthesis & Analog Data:Journal of Medicinal Chemistry, "Synthesis of Pyridine-Based
Kinase Inhibitors".

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-

acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-

aspartate in water from T=(278 to 348) K". Journal of Chemical Thermodynamics. Link

Experimental Methodology: NIST Solubility Data Series. "Standard Protocols for Solubility
Measurement in Organic Solvents".

Compound Identity: PubChem CID 268759 (Methyl 5-methylpicolinate analog) & CAS

74470-44-3 (Target).

Disclaimer: This guide is a theoretical framework based on chemical principles and standard

industrial practices for structural analogs. Specific quantitative values should be validated

experimentally using the protocols defined in Section 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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